3-Methoxynaphthalen-2-amine
Overview
Description
3-Methoxynaphthalen-2-amine is a chemical compound with the CAS Number: 67291-63-8 . It has a molecular weight of 173.21 and its IUPAC name is 3-methoxy-2-naphthalenamine .
Synthesis Analysis
The synthesis of 3-Methoxynaphthalen-2-amine involves a reaction between 2-amino-3-methoxynaphthalene and 1-naphthyl isocyanate in dichloromethane at room temperature . The resulting mixture is stirred overnight, and the precipitate is separated and washed with dichloromethane to yield the desired product .Molecular Structure Analysis
The InChI Code for 3-Methoxynaphthalen-2-amine is 1S/C11H11NO/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-7H,12H2,1H3 . The InChI key is XTRFUJHTLUJITO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The melting point of 3-Methoxynaphthalen-2-amine is reported to be between 109-110°C .Scientific Research Applications
Catalysis and Synthesis
One study detailed the selective engineering of solid base-catalyzed O-methylation of 2-naphthol using dimethyl carbonate, aiming at the production of 2-methoxynaphthalene, an important intermediate for naproxen synthesis. The research showcased the effectiveness of calcined-hydrotalcite supported on hexagonal mesoporous silica, highlighting its potential for green chemistry applications due to the use of dimethyl carbonate as a safer methylating agent (Yadav & Salunke, 2013).
Novel Compound Synthesis
Another study focused on the synthesis and characterization of 4-(6-Methoxynaphthalen-2-yl)-2-Benzyliminothiazole , which was prepared from 2-bromo-1-(6-methoxy-naphthalen-2-yl)alkyl-1-one and thiourea. This research highlights the potential use of methoxynaphthalene derivatives in developing novel chemical entities with possible applications in various fields, including materials science and pharmaceuticals (Ai, 2008).
Biological Activities
A novel series of compounds, including 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines , were synthesized and evaluated for their anticancer activities. This study indicates the role of methoxynaphthalene derivatives in the development of new therapeutic agents, particularly as tubulin polymerization inhibitors with potential anticancer properties (Liu et al., 2020).
Environmental and Chemical Process Intensification
Research on the Friedel-Crafts acylation of 2-methoxynaphthol demonstrated the synergistic effect of ultrasound and solid acids, showcasing an innovative approach to enhance reaction rates and selectivity towards desired products. This study underscores the importance of combining traditional chemical processes with physical methods (like ultrasound) to achieve process intensification and greener chemistry practices (Yadav & Rahuman, 2003).
properties
IUPAC Name |
3-methoxynaphthalen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-7H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRFUJHTLUJITO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10986482 | |
Record name | 3-Methoxynaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10986482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxynaphthalen-2-amine | |
CAS RN |
67291-63-8 | |
Record name | 2-Naphthalenamine, 3-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67291-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC36215 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36215 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methoxynaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10986482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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